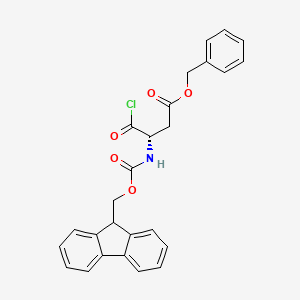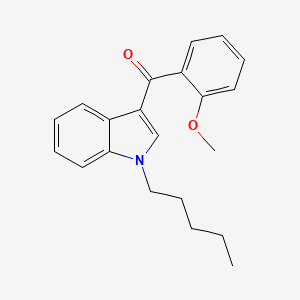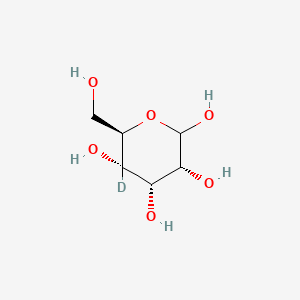
Fmoc-Asp(OBzl)-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Asp(OBzl)-Cl, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester chloride, is a derivative of aspartic acidThe benzyl group is typically removed by hydrogenation over palladium on carbon or with strong acids such as trifluoromethanesulfonic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OBzl)-Cl involves the protection of the aspartic acid residue with a benzyl ester group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes the following steps:
Protection of Aspartic Acid: Aspartic acid is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.
Introduction of Fmoc Group: The benzyl ester-protected aspartic acid is then reacted with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIEA) to introduce the Fmoc group.
Formation of Chloride: The final step involves the conversion of the carboxylic acid group to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Asp(OBzl)-Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrogenation: The benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C) to yield the free aspartic acid derivative.
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF) to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) in an organic solvent like dichloromethane (DCM).
Hydrogenation: Conducted under hydrogen gas (H₂) atmosphere with Pd/C as the catalyst.
Deprotection: Performed using 20-30% piperidine in DMF.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Free Aspartic Acid Derivative: Formed from hydrogenation and deprotection reactions.
Aplicaciones Científicas De Investigación
Fmoc-Asp(OBzl)-Cl is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: Used as a building block in SPPS for the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications in biotechnology and medicine.
Material Science: Used in the synthesis of peptide-based materials and hydrogels for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of Fmoc-Asp(OBzl)-Cl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis, while the benzyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to yield the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-Cl: Similar to Fmoc-Asp(OBzl)-Cl but with a tert-butyl ester protecting group instead of a benzyl ester.
Fmoc-Glu(OBzl)-Cl: A derivative of glutamic acid with similar protecting groups.
Fmoc-Lys(Boc)-Cl: A derivative of lysine with a tert-butoxycarbonyl (Boc) protecting group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl ester group is particularly useful for applications requiring selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
benzyl (3S)-4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5/c27-25(30)23(14-24(29)32-15-17-8-2-1-3-9-17)28-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,28,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDGDUEULDGQO-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)

![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)


![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/new.no-structure.jpg)
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)


